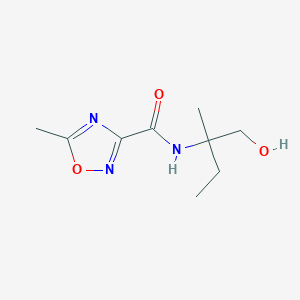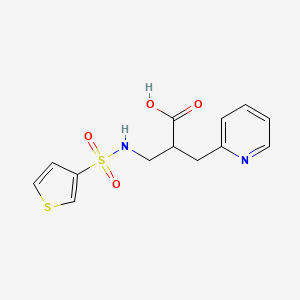
2-(Furan-3-ylsulfonylamino)-4-phenylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Furan-3-ylsulfonylamino)-4-phenylbutanoic acid is an organic compound that features a furan ring, a sulfonamide group, and a phenylbutanoic acid moiety. This compound is of interest due to its unique structural components, which can impart various chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-3-ylsulfonylamino)-4-phenylbutanoic acid typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the furan derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Phenylbutanoic Acid Moiety: The phenylbutanoic acid moiety can be synthesized through a Friedel-Crafts acylation reaction, followed by reduction and carboxylation steps.
Coupling of the Components: The final step involves coupling the furan-sulfonamide intermediate with the phenylbutanoic acid derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions to form furanones or other oxidized derivatives.
Reduction: The sulfonamide group can be reduced to form amines, while the carboxylic acid group can be reduced to alcohols.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products
Oxidation: Furanones or other oxidized furan derivatives.
Reduction: Amines or alcohols derived from the sulfonamide and carboxylic acid groups, respectively.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
2-(Furan-3-ylsulfonylamino)-4-phenylbutanoic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include anti-inflammatory or anticancer properties.
Industry: It can be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(Furan-3-ylsulfonylamino)-4-phenylbutanoic acid would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfonamide group could form hydrogen bonds with target proteins, while the furan and phenylbutanoic acid moieties could contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(Furan-2-ylsulfonylamino)-4-phenylbutanoic acid: Similar structure but with the sulfonamide group attached to a different position on the furan ring.
2-(Thiophene-3-ylsulfonylamino)-4-phenylbutanoic acid: Similar structure but with a thiophene ring instead of a furan ring.
2-(Pyrrole-3-ylsulfonylamino)-4-phenylbutanoic acid: Similar structure but with a pyrrole ring instead of a furan ring.
Uniqueness
2-(Furan-3-ylsulfonylamino)-4-phenylbutanoic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity. The combination of a furan ring, sulfonamide group, and phenylbutanoic acid moiety provides a distinct chemical profile that can be exploited for various applications.
Properties
IUPAC Name |
2-(furan-3-ylsulfonylamino)-4-phenylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5S/c16-14(17)13(7-6-11-4-2-1-3-5-11)15-21(18,19)12-8-9-20-10-12/h1-5,8-10,13,15H,6-7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHYMTICEOAQAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C(=O)O)NS(=O)(=O)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-(2,5-Dimethylphenyl)piperazin-1-yl]-(5-methyl-1,2,4-oxadiazol-3-yl)methanone](/img/structure/B7412048.png)

![N-[2-(2-tert-butyl-1,3-thiazol-4-yl)ethyl]-3-ethylmorpholine-4-carboxamide](/img/structure/B7412068.png)
![N-[2-(2-tert-butyl-1,3-thiazol-4-yl)ethyl]-3-(hydroxymethyl)piperidine-1-carboxamide](/img/structure/B7412075.png)
![[4-[(2-ethyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-(1H-pyrrol-2-yl)methanone](/img/structure/B7412086.png)

![2-[2-[[(2,4-Dimethylpyrazol-3-yl)sulfonylamino]methyl]phenyl]acetic acid](/img/structure/B7412117.png)

![4-[2-(Furan-3-ylsulfonylamino)ethyl]benzoic acid](/img/structure/B7412131.png)
![5-[2-(2-Methylpropoxy)pyridin-3-yl]-3-pyridin-2-yl-1,2,4-oxadiazole](/img/structure/B7412132.png)
![3-[Ethyl(furan-3-ylsulfonyl)amino]butanoic acid](/img/structure/B7412142.png)
![6-[2-[(2,4-Dimethylpyrazol-3-yl)sulfonylamino]ethyl]pyridine-2-carboxylic acid](/img/structure/B7412145.png)
![2-[(3-Cyanophenyl)methyl-(furan-3-ylsulfonyl)amino]acetic acid](/img/structure/B7412152.png)

